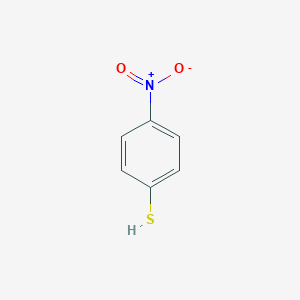

4-Nitrothiophenol

描述

4-Nitrothiophenol: , also known as 4-nitrobenzenethiol, is an organic compound with the molecular formula C6H5NO2S. It is characterized by a nitro group (NO2) attached to the benzene ring in the para-position relative to the thiol group (SH). This compound is widely used in various scientific experiments, particularly in surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) due to its large Raman scattering cross-section and its ability to bind covalently to noble metals .

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitrothiophenol can be synthesized through several methods. One common approach involves the nitration of thiophenol (benzenethiol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group in the para-position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes with stringent control over reaction parameters to maximize yield and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired technical grade product .

化学反应分析

Dimerization Reaction

One of the most significant reactions involving 4-nitrothiophenol is its dimerization to form 4,4′-dimercaptoazobenzene (DMAB). This reaction can be catalyzed by plasmonic nanoparticles, particularly gold or silver nanoparticles, which enhance the reaction through localized heating and electron transfer mechanisms.

-

Reaction Mechanism : The dimerization typically involves the following steps:

-

Electron Transfer : Low-energy electrons are transferred from the nanoparticle to the adsorbed this compound molecules.

-

Formation of Anionic States : This electron transfer can lead to the formation of transient anionic states, which are crucial intermediates in the reaction pathway.

-

Dimer Formation : The final step involves the coupling of two thiophenol radicals to produce DMAB.

-

Reduction Pathways

The reduction of this compound can yield different products depending on the reaction conditions:

-

Products :

-

4,4′-Dimercaptoazobenzene (DMAB) : Formed under specific conditions favoring dimerization.

-

4-Aminothiophenol (ATP) : Complete reduction can occur under more reducing conditions, leading to the formation of ATP.

-

-

Factors Influencing Reduction :

-

Temperature : Higher temperatures generally increase reaction rates due to enhanced kinetic energy.

-

Chemical Environment : The presence of oxygen, halides, and pH levels can significantly influence the reaction pathways and product distribution.

-

Side Reactions

In addition to the primary reactions, side reactions may occur:

-

Dissociative Reactions : These involve the cleavage of functional groups from the nitro compound under certain conditions.

-

Thermal Cleavage : Prolonged exposure to heat or light can lead to degradation products, including bare thiophenol.

Kinetics and Mechanistic Studies

Recent studies have focused on understanding the kinetics and mechanisms behind these reactions:

-

Plasmon-mediated reactions have been shown to be highly temperature-dependent. For instance, Raman thermometry has indicated that molecular temperatures during reactions can exceed those of surrounding environments, suggesting localized heating at "hot spots" on nanoparticle surfaces .

Electron-Molecular Beam Studies

Research utilizing crossed electron-molecular beam techniques has provided insights into electron attachment pathways for isolated this compound:

科学研究应用

Electrochemical Applications

4-NTP is notable for its strong Raman activity and electrochemical properties. It has been utilized as a model system to study surface-enhanced Raman spectroscopy (SERS) effects and in electrocatalysis.

SERS and Electrocatalysis

- Mechanism : At mildly cathodic potentials, 4-NTP undergoes a six-electron proton-coupled reduction to form 4-aminothiophenol (4-ATP). This transformation can be monitored using cyclic voltammetry and Raman spectroscopy, providing insights into electron-transfer reactions in organic molecules .

- Experimental Setup : An experiment utilizing hyphenated electrochemical-Raman (EC-Raman) techniques demonstrated the reduction process of 4-NTP on an electrochemically roughened gold substrate. The transformation was tracked by observing shifts in Raman spectral peaks corresponding to different vibrational modes .

| Compound | Raman Shift (cm) | Vibration Mode |

|---|---|---|

| 4-NTP | 1078 | C-H bending |

| 1105 | C-H bending | |

| 1337 | NO stretching | |

| 1572 | C-C stretching | |

| 4-ATP | 1078 | C-H bending |

| 1578 | C-C stretching |

Biochemical Applications

4-NTP has been employed in biochemical assays due to its reactivity and sensitivity.

Thiaminase Activity Assay

- Methodology : A colorimetric assay using 4-NTP measures thiaminase activity in fish species. The assay is based on the disappearance of absorbance at 411 nm, where 4-NTP acts as a nucleophile. This method has shown significantly higher sensitivity compared to traditional radiometric assays, allowing for better detection of enzyme activity .

- Findings : The assay demonstrated a strong correlation between thiaminase activity and the concentration of 4-NTP, indicating its effectiveness as a co-substrate in enzymatic reactions .

Material Science Applications

In material science, 4-NTP serves as a precursor in the synthesis of various compounds.

Synthesis of Fluorescent Probes

- Application : It has been used to synthesize dual-emission fluorescent probes for differential sensing of biomolecules like glutathione (GSH) and cysteine/homocysteine (Cys/Hcy) .

- Significance : These probes are valuable in biological imaging and diagnostics due to their ability to selectively detect specific biomolecules.

Copper-Catalyzed Reactions

- Reactions : 4-NTP is utilized in copper-catalyzed C-S coupling reactions to synthesize diaryl thioethers, which have applications in pharmaceuticals and agrochemicals .

Photocatalytic Applications

Recent studies have explored the photocatalytic properties of 4-NTP when exposed to plasmonic metal surfaces.

Hot Electron Generation

- Mechanism : Hot electrons generated from plasmon decay can reduce 4-NTP to 4-ATP without the need for additional reducing agents like sodium borohydride. This reaction can be monitored via SERS techniques, providing insights into the molecular mechanisms involved .

Dimerization Reactions

A significant study highlighted the dimerization of 4-NTP into 4,4′-dimercaptoazobenzene (DMAB) under plasmonic heating conditions, showcasing its potential in plasmon-driven reactions . This reaction exemplifies how 4-NTP can serve as a model compound for studying complex chemical processes facilitated by nanotechnology.

作用机制

The mechanism of action of 4-nitrothiophenol involves its ability to bind covalently to noble metals, which enhances its Raman scattering properties. This makes it an effective probe molecule in SERS and TERS experiments. The nitro group can undergo reduction or oxidation reactions, which are often monitored using Raman spectroscopy to study the molecular changes and reaction pathways .

相似化合物的比较

4-Aminothiophenol: Similar structure but with an amino group instead of a nitro group.

4-Methylbenzenethiol: Similar structure but with a methyl group instead of a nitro group.

4-Chlorothiophenol: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness: 4-Nitrothiophenol is unique due to its large Raman scattering cross-section and its ability to participate in both reduction and oxidation reactions. Its nitro group provides distinct chemical reactivity compared to other thiophenol derivatives, making it a versatile compound for various scientific applications .

生物活性

4-Nitrothiophenol (4-NTP) is an aromatic compound with significant biological activity, particularly noted for its role in enzymatic reactions and as a substrate in various biochemical assays. This article provides an overview of its biological activities, including its use in thiaminase assays, plasmon-catalyzed reactions, and potential applications in nanotechnology and medicine.

This compound is characterized by the following chemical structure:

- Molecular Formula: C6H5NO2S

- Molecular Weight: 157.18 g/mol

- CAS Number: 1849-36-1

1. Thiaminase Activity Assays

One of the primary applications of 4-NTP is in the measurement of thiaminase activity, an enzyme that catalyzes the breakdown of thiamine (vitamin B1). Thiaminase-induced deficiencies can lead to severe neurological and reproductive issues in various species, including fish and livestock.

Table 1: Thiaminase Activity Measurement Using 4-NTP

| Sample Type | Thiaminase Activity (μmol/g/min) | Method Used |

|---|---|---|

| Alewife | 0.85 | Colorimetric Assay |

| Rainbow Smelt | 0.87 | Colorimetric Assay |

| Slimy Sculpin | 0.82 | Colorimetric Assay |

The colorimetric assay using 4-NTP has shown to be significantly more sensitive than traditional radiometric methods, indicating a higher reactivity with thiaminase I enzymes . The assay measures the decrease in absorbance at 411 nm as thiamine is inactivated by thiaminase, allowing for rapid screening of samples from various biological sources .

2. Plasmon-Catalyzed Reactions

4-NTP has also been studied for its role in plasmon-catalyzed reactions, particularly in the dimerization process to form 4,4′-dimercaptoazobenzene (DMAB). Research indicates that this reaction is significantly enhanced by plasmonic nanoparticles due to localized heating effects generated during light absorption.

Key Findings:

- The reaction rate is influenced by microscopic photoheating, which plays a dominant role compared to dark heating .

- This process demonstrates the potential for using plasmonic materials in catalysis and nanotechnology applications.

3. Nanotechnology and Biomedical Applications

Recent studies have explored the use of 4-NTP in conjunction with nanoparticles for therapeutic applications. For instance, magnesium nanoparticles combined with sodium borohydride have been utilized to reduce 4-NTP effectively, showcasing their catalytic properties . This method could pave the way for innovative treatments in hyperthermia therapy due to the biocompatibility and efficiency of magnesium nanoparticles.

Case Study: Thiaminase Activity in Aquatic Organisms

A study investigating thiaminase activity across various fish species demonstrated that those consuming high-thiaminase diets exhibited significant deficiencies. The use of the 4-NTP assay allowed researchers to quantify thiaminase levels accurately, leading to better understanding and management strategies for affected populations .

Case Study: Plasmonic Catalysis

In a recent investigation into plasmon-mediated reactions, researchers utilized 4-NTP to explore its catalytic efficiency under varying conditions. The findings highlighted that plasmonic nanoparticles could enhance multiple reaction steps simultaneously, suggesting new avenues for photocatalytic applications in organic synthesis .

属性

IUPAC Name |

4-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBVSRMHOPMXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075145 | |

| Record name | 4-Nitrothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1849-36-1 | |

| Record name | 4-Nitrobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrothiophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL9H28763R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Nitrothiophenol?

A1: The molecular formula of this compound is C6H5NO2S, and its molecular weight is 155.19 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize 4-NTP?

A2: Researchers utilize a range of spectroscopic techniques to analyze 4-NTP, including:

- Surface-Enhanced Raman Spectroscopy (SERS): SERS provides information about molecular vibrations and is particularly sensitive to molecules adsorbed on metal surfaces. It is extensively used to study the adsorption and reactions of 4-NTP on metallic nanostructures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition and chemical states of 4-NTP adsorbed on surfaces. This technique helps researchers understand the interaction between 4-NTP and different substrates. [, ]

- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions within the 4-NTP molecule and is helpful in studying the optical properties of 4-NTP-functionalized materials. [, , ]

- Vibrational Sum Frequency Spectroscopy (vSFS): vSFS is a surface-sensitive technique providing information about the orientation and ordering of molecules at interfaces. It is used to study the self-assembled monolayers of 4-NTP on metal surfaces. [, ]

Q3: How does 4-NTP interact with gold surfaces?

A3: 4-NTP readily forms self-assembled monolayers (SAMs) on gold surfaces through a strong thiol-gold interaction. [, , , ] The sulfur atom in the thiol group (SH) strongly binds to the gold atoms, forming a stable Au-S bond.

Q4: Does the adsorption structure of 4-NTP on gold surfaces vary?

A4: Yes, the adsorption structure of 4-NTP on Au(111) surfaces can vary depending on the surface coverage. At lower coverages, the molecules tilt more towards the surface due to enhanced van der Waals interactions. []

Q5: How does the presence of a nitro group affect 4-NTP's adsorption?

A5: The nitro group in 4-NTP plays a crucial role in its interaction with metallic surfaces. The electron-withdrawing nature of the nitro group influences both the electronic structure and the chemical reactivity of the molecule when adsorbed. [, , ]

Q6: What is the significance of 4-NTP in catalysis research?

A6: 4-NTP is commonly used as a model compound for studying metal nanoparticle-catalyzed reactions, particularly reduction reactions. [, , , , , , , , , ] Its well-characterized SERS spectrum and reactivity make it ideal for investigating reaction kinetics and mechanisms.

Q7: What is a common reaction involving 4-NTP in catalysis studies?

A7: A widely studied reaction is the reduction of 4-NTP to 4-aminothiophenol (4-ATP) using sodium borohydride (NaBH4) as a reducing agent. [, , , , , , , , , , , ] This reaction is frequently employed to evaluate the catalytic activity of different metal nanoparticles and to investigate the mechanism of plasmon-mediated catalysis.

Q8: How is the reduction of 4-NTP to 4-ATP monitored?

A8: Researchers employ SERS to monitor the reduction reaction in situ. The SERS spectra of 4-NTP and 4-ATP exhibit distinct peaks, allowing for real-time monitoring of the reactant, intermediate, and product concentrations during the reaction. [, , , , , , , , , , , ]

Q9: Can you elaborate on the mechanism of 4-NTP reduction on metal nanoparticles?

A9: While the exact mechanism can be complex and depend on factors such as the metal, surrounding environment, and light irradiation, a simplified picture involves the following:

Q10: Does modifying the structure of 4-NTP affect its activity?

A10: Yes, structural modifications of 4-NTP can significantly influence its reactivity and interactions. For instance, introducing electron-donating or withdrawing groups on the aromatic ring can alter its electron density, affecting its adsorption strength on metal surfaces and its susceptibility to reduction. []

Q11: How does 4-NTP compare to other thiophenol derivatives in terms of SERS activity?

A11: The presence of the nitro group in 4-NTP significantly enhances its SERS activity compared to other thiophenol derivatives like 4-aminothiophenol (4-ATP). The nitro group's strong electron-withdrawing nature contributes to a stronger chemical enhancement mechanism in SERS. []

Q12: How is computational chemistry employed in research on 4-NTP?

A12: Computational methods like Density Functional Theory (DFT) are crucial in understanding the electronic structure of 4-NTP, its adsorption behavior on metal surfaces, and the mechanisms of reactions it undergoes. These simulations provide valuable insights into the molecule's properties and behavior at the molecular level. [, , ]

Q13: What are the limitations of using 4-NTP as a probe molecule in SERS?

A13: While 4-NTP is a popular SERS probe molecule, its reactivity and potential for photodecomposition under laser irradiation pose limitations. Careful selection of experimental conditions and laser power is crucial to ensure reliable SERS measurements. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。